molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

Cat. No.: B596536
CAS No.: 1261913-21-6
M. Wt: 227.281
InChI Key: CYXFVXUFPBMCHC-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a heterocyclic compound that combines a benzothiophene moiety with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol typically involves the coupling of benzothiophene and pyridine derivatives. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene ring . Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by reduction and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium and ammonium chloride in ethanol

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted benzothiophene compounds .

Comparison with Similar Compounds

Biological Activity

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes, its anticancer properties, and its antimicrobial effects.

1. Inhibition of Monoamine Oxidase

Research indicates that derivatives of benzo[b]thiophenes, including this compound, may serve as effective inhibitors of human monoamine oxidase (hMAO), particularly the hMAO-B isoform. Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters, and their inhibition is relevant for treating neurodegenerative diseases such as Parkinson's disease.

Key Findings:

  • Selectivity: Some derivatives exhibited high selectivity for hMAO-B over hMAO-A, which is significant for minimizing side effects associated with hMAO-A inhibition .
  • Molecular Docking Studies: These studies suggest favorable binding interactions with the active site of hMAO-B, indicating potential for further optimization through chemical modifications .

2. Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects.

Case Study:
In a study evaluating the anticancer activity of benzo[b]thiophene derivatives, several compounds derived from this scaffold displayed IC50 values ranging from 0.49 to 48.0 µM against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

CompoundCell LineIC50 (µM)
AMDA-MB-2316.72
BHeLa4.87
CA5493.35
DLNCaP11.0

3. Antimicrobial Activity

The antimicrobial properties of benzo[b]thiophene derivatives have also been explored, with some compounds demonstrating broad-spectrum activity against various pathogens.

Key Findings:

  • Compounds derived from this scaffold exhibited MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against other pathogens like Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundPathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A32Aspergillus fumigatus2

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXFVXUFPBMCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692613
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-21-6
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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